Diphenyliodonium Perchlorate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
diphenyliodanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClHO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJGNDIWCVQJJZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClIO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599382 | |
| Record name | Diphenyliodanium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75007-13-5 | |
| Record name | Diphenyliodanium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Overview of Hypervalent Iodine Chemistry
Historical Development and Contemporary Significance of Hypervalent Iodine Reagents
The journey of hypervalent iodine chemistry began in 1886 with the synthesis of (dichloroiodo)benzene by Conrad Willgerodt. However, it was not until the latter half of the 20th century that the synthetic potential of these compounds, including diaryliodonium salts, was more broadly recognized and developed. benthamdirect.com Initially considered as mere chemical curiosities, the discovery of their ability to act as mild and selective oxidizing and arylating agents spurred a renaissance in the field. benthamdirect.com
In the contemporary era, hypervalent iodine reagents, including diphenyliodonium (B167342) salts, are integral to a wide array of organic transformations. benthamdirect.com Their significance lies in their ability to facilitate reactions under mild conditions, their stability as crystalline solids, and their role in the development of more environmentally benign synthetic protocols. benthamdirect.comumn.edu Diaryliodonium salts, in particular, have seen explosive growth in their application for transferring aryl groups to various nucleophiles. benthamdirect.com
Structural Classification and Reactivity Principles of Organo-λ³-Iodanes
Diphenyliodonium perchlorate (B79767) belongs to the class of organo-λ³-iodanes, which are characterized by an iodine atom in the +3 oxidation state. nih.gov The general structure of a diaryliodonium salt features two aryl groups and a counter-anion associated with the iodine center. These compounds are typically T-shaped molecules, a geometry dictated by the principles of valence shell electron pair repulsion (VSEPR) theory for hypervalent species. nih.gov
The reactivity of diaryliodonium salts is fundamentally linked to the concept of the three-center, four-electron (3c-4e) bond. rsc.org This model describes a linear arrangement of the two ipso-carbons of the phenyl rings and the iodine atom, with the counter-anion often weakly associated. nih.govrsc.org The hypervalent bond is relatively weak and polarized, making the iodine center highly electrophilic and the attached aryl groups susceptible to nucleophilic attack. benthamdirect.com The driving force for many reactions involving these salts is the reductive elimination of a stable iodoarene molecule, which is an excellent leaving group. acs.org The reactivity can be influenced by the nature of the counter-anion, with weakly coordinating anions like perchlorate often leading to highly reactive species. mdpi.com
The photochemistry of diphenyliodonium salts is another crucial aspect of their reactivity. Upon irradiation, they can undergo either heterolytic or homolytic cleavage of the carbon-iodine bond. ibm.com Direct photolysis tends to favor heterolysis, generating a phenyl cation and iodobenzene (B50100), while triplet-sensitized photolysis favors homolysis, producing a phenyl radical and an iodobenzene radical cation. ibm.com This photochemical reactivity makes them valuable as photoacid generators and initiators for polymerization reactions. oup.comrsc.org
Comparative Analysis of Hypervalent Iodine Reagents with Transition Metal Catalysts in Organic Synthesis
Hypervalent iodine reagents like Diphenyliodonium Perchlorate have emerged as compelling alternatives to traditional transition metal catalysts, particularly those based on palladium, for arylation reactions. umn.edu This comparison is often framed around aspects of sustainability, accessibility, atom economy, and stoichiometric requirements.
One of the primary advantages of hypervalent iodine reagents is their reduced environmental impact compared to many transition metals. umn.edu Iodine is a less toxic element than heavy metals like palladium, lead, or mercury, which are often used in cross-coupling reactions. benthamdirect.comumn.edu This "metal-free" aspect simplifies product purification and reduces concerns about toxic metal residues, which is particularly important in pharmaceutical synthesis.
Furthermore, diaryliodonium salts are often stable, crystalline solids that are readily accessible through straightforward synthetic procedures from iodoarenes. acs.orgrsc.org Their ease of handling and storage contrasts with some air- or moisture-sensitive organometallic reagents.
In contrast, transition metal-catalyzed cross-coupling reactions, while having their own challenges regarding catalyst and ligand synthesis, can be highly atom-economical, especially in catalytic cycles where the metal is regenerated. However, these reactions often require stoichiometric amounts of organometallic coupling partners (e.g., organoborons, organotins), which also impacts atom economy. The development of direct C-H arylation methods using catalytic amounts of transition metals is a competing and highly atom-economical strategy.
The following table provides a summary of research findings involving diphenyliodonium salts in various reactions, highlighting their role and performance.
| Reaction Type | Reagent/Catalyst System | Substrate | Product | Yield (%) | Reference |
| C3-Phenylation | Diphenyliodonium triflate / Pd(OAc)₂ | 2-Phenylimidazo[1,2-a]pyridine | 3-Phenyl-2-phenylimidazo[1,2-a]pyridine | 91 | mdpi.com |
| C2-Arylation | Diphenyliodonium tetrafluoroborate (B81430) / Pd@MOF | Indole | 2-Phenylindole | High | mdpi.com |
| γ-Arylation | Aryl(mesityl)iodonium hexafluorophosphate (B91526) / Pd(OAc)₂ | Silyloxy furan | γ-Arylated silyloxy furan | 13-90 | mdpi.com |
| Tandem C-H/N-H Arylation | Diphenyliodonium triflate / CuI | Indole | 1,3-Diphenylindole | 63 | acs.orgacs.org |
| Photoinitiated Polymerization | Diphenyliodonium salt / Squaraine dye | Triacrylate monomer | Polyacrylate | High conversion | rsc.org |
| β-Arylation of Ketones | Diphenyliodonium triflate / Pd(OAc)₂ | Cyclohexanone | β-Phenylcyclohexanone | 70 | utexas.edu |
| Enantioselective α-Arylation | Diphenyliodonium triflate / CuBr / Amine catalyst | Octanal | (S)-α-Phenyloctanal | High | nih.gov |
| Diarylation of Coumarins | Diphenyliodonium triflate / Pd(OAc)₂ | Coumarin | 4,5-Diphenylcoumarin | 90 | acs.org |
Elucidation of Reaction Mechanisms Involving Diphenyliodonium Perchlorate
Mechanisms in Photochemical Processes
The photochemical reactivity of diphenyliodonium (B167342) perchlorate (B79767) is harnessed in various industrial and research applications, from the rapid curing of coatings and inks to the high-resolution patterning of microelectronics. The underlying mechanisms are initiated by the absorption of light, typically in the ultraviolet (UV) spectrum, which triggers a cascade of chemical transformations. These processes can be broadly categorized into photosensitized polymerization initiation and photoacid generation.
Electron Transfer Photosensitization in Polymerization Initiation
In many photopolymerization systems, diphenyliodonium perchlorate does not absorb light efficiently at the wavelengths provided by common light sources like mercury lamps. rsc.org To overcome this, a photosensitizer (PS) is added to the formulation. The general mechanism of electron transfer photosensitization involves the absorption of light by the photosensitizer, followed by an electron transfer to the diphenyliodonium cation, which then decomposes to produce the initiating species. rsc.orgresearchgate.net This indirect activation method broadens the spectral sensitivity of the polymerization system. acs.org
The initiation sequence begins when a photosensitizer molecule absorbs a photon, elevating it to an electronically excited state (PS*). rsc.org This excited photosensitizer can then interact with a ground-state this compound molecule.
This interaction often leads to the formation of a transient, excited-state complex known as an exciplex. rsc.orggithub.io An exciplex is a short-lived, electronically excited complex of two different molecules that is dissociative in its ground state. chemrxiv.org It is characterized by a partial charge transfer from the excited photosensitizer (acting as an electron donor) to the iodonium (B1229267) salt (acting as an electron acceptor). rsc.orgchemrxiv.org
The formation of the exciplex is a critical intermediate step:
PS + hν → PS *
PS + Ph₂I⁺ClO₄⁻ → [PS---Ph₂I⁺] * ClO₄⁻ (Exciplex)*
Following its formation, the exciplex can undergo one of two main pathways: it can decay back to the ground state reactants, or it can proceed to a full electron transfer, leading to the formation of a radical ion pair. github.io The efficiency of the subsequent radical generation is highly dependent on the stability and fate of this exciplex intermediate.
The primary role of the photosensitizer is to absorb light energy and mediate its transfer to the iodonium salt via an electron transfer reaction. researchgate.netresearchgate.net Following the formation of the exciplex, a single electron is transferred from the excited photosensitizer to the diphenyliodonium cation. This reduction of the cation results in the formation of a photosensitizer radical cation (PS•⁺) and a highly unstable diphenyliodine radical (Ph₂I•). rsc.orgresearchgate.net
[PS---Ph₂I⁺] * ClO₄⁻ → PS•⁺ClO₄⁻ + Ph₂I•
Ph₂I• → Ph• + PhI
The generated phenyl radical is a highly reactive species that initiates the polymerization of monomers (e.g., acrylates) in the formulation, starting the chain reaction that leads to the formation of a solid polymer. rsc.orgresearchgate.net The photosensitizer radical cation (PS•⁺) can potentially be regenerated back to its ground state by abstracting an electron from another component in the system, such as the monomer or an amine co-initiator, allowing it to participate in further photochemical cycles.
The intricate and rapid sequence of events in photoinitiation has been elucidated through various kinetic and spectroscopic techniques. Time-resolved laser flash photolysis is a powerful tool used to directly observe the transient species involved, such as the excited states of photosensitizers and the resulting radical cations, on timescales ranging from picoseconds to microseconds. rsc.orgresearchgate.net
For instance, transient absorption spectroscopy can monitor the decay of the photosensitizer's excited state in the presence of the iodonium salt. rsc.org By analyzing the quenching of the excited state at various concentrations of this compound, a Stern-Volmer analysis can be performed to determine the rate constant of the quenching process (k_q), which reflects the efficiency of the electron transfer. rsc.org Studies on similar diphenyliodonium salts have established these rate constants. rsc.org The production of the photosensitizer's radical cation can also be directly observed, confirming the electron transfer mechanism. researchgate.net
| Photosensitizer/Co-initiator System | Monomer | Polymerization Rate (R_p) | Final Monomer Conversion (%) |
|---|---|---|---|
| Squaraine Dye / Diphenyliodonium Salt | TMPTA | 1.26 - 1.72 s⁻¹ | Not Specified |
| Squaraine Dye / p-nitro-substituted Diphenyliodonium Salt | TMPTA | ~10.41 s⁻¹ | Not Specified |
| 2-Aminobenzothiazole derivatives / Iodonium Salts | TMPTA | ~2 x 10⁻² s⁻¹ | 10 - 36% |
Data adapted from studies on various diphenyliodonium salts to illustrate typical kinetic parameters. TMPTA stands for trimethylolpropane (B17298) triacrylate. rsc.orgresearchgate.net
Photoacid Generation Mechanisms for Resist Applications
In the field of microelectronics, this compound serves as a photoacid generator (PAG) in chemically amplified photoresists. nsf.govrsc.org These resists are crucial for photolithography, the process used to manufacture integrated circuits. Upon exposure to high-energy radiation such as deep UV, extreme ultraviolet (EUV), or electron beams, the PAG decomposes to produce a strong acid—in this case, perchloric acid (HClO₄). nsf.govmdpi.com
The mechanism of acid generation in these high-energy regimes differs from typical photosensitization. The incident radiation primarily interacts with the polymer matrix of the photoresist, generating a shower of secondary electrons. mdpi.com The diphenyliodonium cation can then capture one of these low-energy electrons, leading to its decomposition. mdpi.com
Ph₂I⁺ClO₄⁻ + e⁻ → Ph₂I• + ClO₄⁻
The resulting unstable diphenyliodine radical fragments as previously described:
Ph₂I• → Ph• + PhI
The generated phenyl radical and other radical species can then interact with the polymer matrix or residual water molecules, ultimately leading to the release of a proton (H⁺). mdpi.com This proton combines with the perchlorate anion (ClO₄⁻) present from the salt to form the strong Brønsted acid, perchloric acid. mdpi.com This photogenerated acid then acts as a catalyst in subsequent chemical reactions within the resist, such as deprotecting the polymer backbone to change its solubility, allowing for the development of a patterned image. nsf.gov
Intramolecular and Intermolecular Electron Transfer Processes
The electron transfer that triggers the decomposition of the diphenyliodonium cation can occur through two distinct pathways: intermolecular and intramolecular. khanacademy.orgyoutube.com
Intermolecular electron transfer is the more common mechanism, particularly in three-component systems (photosensitizer, iodonium salt, monomer). nii.ac.jp In this process, the photosensitizer and the diphenyliodonium salt are separate molecules. khanacademy.org The reaction requires the excited photosensitizer and the iodonium salt to diffuse and collide within the medium for the electron transfer to occur. researchgate.net The efficiency of this process is dependent on the concentration of the components and the viscosity of the medium.
Intramolecular electron transfer , by contrast, occurs within a single molecule that has been specifically designed to contain both a photosensitizing chromophore and the diphenyliodonium moiety. nih.gov Upon absorption of light by the chromophoric part of the molecule, the electron is transferred internally to the linked iodonium center, causing its cleavage. This process can be highly efficient as it is not limited by diffusion, and the donor-acceptor distance is fixed and minimized.
Mechanisms in Radical Chemistry and C-H Activation
Diaryliodonium salts serve as effective precursors for aryl radicals, enabling a range of transformations, including C-H bond functionalization, often without the need for transition metal catalysts.
Phenyl radicals (Ph•) are highly reactive intermediates that can be generated from diphenyliodonium salts through single-electron transfer (SET) reduction. nih.gov This process can be initiated by various means, including photochemical methods, often without an exogenous photocatalyst, or by reaction with a reducing agent. researchgate.netchemrxiv.org For instance, the reaction of diphenyliodonium compounds with reduced flavoenzymes has been shown to produce phenyl radicals. chemrxiv.org
Once generated, phenyl radicals exhibit characteristic reactivity. They are capable of abstracting hydrogen atoms from a wide array of donor molecules and adding to substrates like alkenes. researchgate.net Their high reactivity makes them powerful intermediates for forging new chemical bonds. researchgate.net The general reactivity patterns of phenyl radicals are summarized in the table below.
| Reaction Type | Description |
| Atom Abstraction | Phenyl radicals can abstract hydrogen or halogen atoms from various substrates. |
| Addition | They readily add to multiple bonds, such as those in alkenes and aromatic rings. |
| Dimerization | Two phenyl radicals can combine to form biphenyl. researchgate.net |
| Reaction with O₂ | Phenyl radicals react with molecular oxygen. |
This table outlines the primary reaction pathways for phenyl radicals generated from precursors like this compound.
Diaryliodonium salts are instrumental in initiating metal-free radical reactions. Their ability to generate aryl radicals under mild conditions has been harnessed for various synthetic applications, including polymerization and arylation reactions.
Recent research has demonstrated that diaryliodonium salts can facilitate metal-free mechanoredox free-radical polymerizations of (meth)acrylate monomers under ultrasonic irradiation or ball-milling conditions. rsc.org Another significant application is the metal-free double arylation of naphthols. This one-pot reaction proceeds through the generation of naphthyl radicals that react chemoselectively with the diaryliodonium salt. nih.gov This represents a distinct activation mode for diaryliodonium salts, reacting directly with free radicals. nih.gov
Furthermore, the reduction of aryl(ylide)iodonium(III) reagents by sodium nitroxide (TEMPONa) generates aryl radicals that can participate in alkene arylaminoxylation reactions, showcasing a metal-free approach to forming C-C and C-O bonds simultaneously. nih.gov
The functionalization of C-H bonds using diaryliodonium salts under metal-free conditions often proceeds via a radical-mediated mechanism. For instance, the C3-H arylation of quinoxalin-2(1H)-ones and imidazo[1,2-a]pyridines with diaryliodonium salts is proposed to occur through a radical pathway. nih.gov The involvement of radicals in these transformations is supported by experiments where the addition of a radical scavenger inhibits the reaction. nih.gov
The general mechanism for such a C-H arylation is believed to involve the following key steps:
Aryl Radical Generation: The diaryliodonium salt undergoes a single-electron transfer (SET) to generate an aryl radical. This can be induced thermally, photochemically, or through a chemical reductant. researchgate.netnih.gov
Radical Addition: The highly reactive aryl radical adds to the electron-rich C-H bond of the substrate (e.g., a heteroarene). nih.gov
Oxidation and Deprotonation: The resulting radical intermediate is oxidized to a cationic species, followed by deprotonation to restore aromaticity and yield the final arylated product. mdpi.com
Photocatalyst-free systems have been developed where an in situ formed electron donor-acceptor (EDA) complex between a Lewis base (like 2,6-lutidine) and the diaryliodonium salt generates the aryl radical upon visible light irradiation. researchgate.net
Mechanisms in Electrophilic Arylation Reactions
In the absence of radical initiators, diphenyliodonium salts act as powerful electrophilic arylating agents, reacting with a wide range of nucleophiles.
The generally accepted mechanism for metal-free electrophilic arylation involves the direct attack of a nucleophile (Nu⁻) on the electrophilic iodine(III) center of the diaryliodonium salt. chemrxiv.org This attack forms a T-shaped, hypervalent iodine intermediate, often referred to as an aryliodanyl adduct (Ar₂I-Nu). chemrxiv.org In this intermediate, the nucleophile and one of the aryl groups occupy the axial positions of the trigonal bipyramidal geometry around the iodine atom. chemrxiv.org
For example, in the α-arylation of carbonyl compounds, an enolate intermediate first coordinates with the diaryliodonium salt, forming either a carbon-iodine or an oxygen-iodine bonded tricoordinate iodonium intermediate. researchgate.net These intermediates can exist in rapid equilibrium. researchgate.net
Following the formation of the hypervalent iodine intermediate, the reaction proceeds via ligand coupling, which is mechanistically equivalent to a reductive elimination from the iodine(III) center. chemrxiv.org This step involves the coupling of the nucleophile with one of the aryl groups, forming the new C-Nu or Heteroatom-Nu bond and releasing a molecule of aryl iodide.
Two primary pathways are often considered for the product-forming step, particularly in the arylation of enolates:
researchgate.netnih.gov-Ligand Coupling: This pathway involves a direct coupling from a C-I bonded intermediate. researchgate.net
nih.govnih.gov-Sigmatropic Rearrangement: This pathway is often favored and proceeds from an O-I bonded intermediate. researchgate.netchemrxiv.org
Computational studies have shown that these pathways, such as the researchgate.netnih.gov-ligand coupling and nih.govnih.gov-rearrangement, can be nearly isoenergetic, and both can lead to the final arylated product. researchgate.net The chemoselectivity of the reaction, especially with unsymmetrical diaryliodonium salts, is determined by the relative energies of the transition states for these ligand coupling steps. chemrxiv.org
| Mechanistic Pathway | Key Intermediate | Product Formation Step |
| Radical C-H Arylation | Aryl Radical (Ar•) | Addition to C-H bond, followed by oxidation/deprotonation. |
| Electrophilic Arylation | T-shaped Iodane (Ar₂I-Nu) | Ligand Coupling / Reductive Elimination. |
This table compares the key intermediates and product-forming steps in the radical versus electrophilic arylation mechanisms involving diaryliodonium salts.
Influence of Substrate and Reaction Environment on Selectivity
The selectivity of reactions involving this compound is intricately governed by the electronic and steric properties of the substrate, as well as the conditions of the reaction environment, including the solvent and the base employed. These factors collectively determine the chemoselectivity and regioselectivity of the phenylation process, dictating which functional group in a polyfunctional molecule reacts and at which position.
A pivotal factor in determining the outcome of phenylation with diaryliodonium salts is the electronic nature of the aryl groups attached to the iodine atom. In metal-free reactions, it is a well-established principle that the more electron-deficient aryl group is preferentially transferred to the nucleophile. blucher.com.brnih.gov This selectivity arises from the mechanism of the reaction, which proceeds through a hypervalent iodine intermediate. The nucleophile attacks the iodine center, and subsequent reductive elimination transfers one of the aryl groups. The aryl group with the greater electron deficiency is more electrophilic and thus more susceptible to nucleophilic attack, leading to its selective transfer.
Steric hindrance also plays a crucial role in directing the selectivity of these reactions. blucher.com.br Bulky substituents in the ortho position of one of the aryl groups on the iodonium salt can impede the approach of the nucleophile to that aryl group. Consequently, the less sterically hindered aryl group is preferentially transferred. This "ortho effect" can sometimes override the electronic effects, leading to the transfer of a more electron-rich but less sterically encumbered aryl group.
The nature of the substrate, particularly the nucleophile, is a critical determinant of selectivity. In molecules with multiple potential nucleophilic sites, the inherent nucleophilicity of each site, as well as its steric accessibility, will influence the reaction's course.
The reaction environment, specifically the choice of base and solvent, can dramatically influence the selectivity of arylation reactions. A notable example is the base-dependent orthogonal N- versus O-arylation of pyridin-2-ones with diaryliodonium salts. rsc.org In the presence of a weaker base like N,N-diethylaniline in fluorobenzene, the reaction proceeds with high selectivity to afford the N-arylated product. rsc.org Conversely, employing a stronger base such as quinoline (B57606) in chlorobenzene (B131634) directs the reaction towards the O-arylated product with high selectivity. rsc.org This demonstrates that by carefully selecting the base, one can achieve a switch in chemoselectivity for ambident nucleophiles.
While the provided search results offer a foundational understanding of the principles governing selectivity in reactions of diaryliodonium salts, specific quantitative data for this compound remains illustrative of general trends observed for this class of compounds. The following interactive data table summarizes the expected selectivity based on the principles of electronic and steric effects in the phenylation of a hypothetical substituted phenol.
Table 1: Predicted Selectivity in the Phenylation of Substituted Phenols with an Unsymmetrical Diaryliodonium Salt (Aryl-I+-Phenyl) based on Electronic and Steric Effects.
This table illustrates the general principles of selectivity. Actual product ratios would need to be determined experimentally.
| Substrate (Phenol) | Electronic Nature of 'Aryl' Group | Steric Hindrance of 'Aryl' Group | Predicted Major Product |
| 4-Nitrophenol | Electron-withdrawing | Low | Aryl-O-C6H4-NO2 |
| 4-Methoxyphenol | Electron-donating | Low | Phenyl-O-C6H4-OCH3 |
| 2,6-Dimethylphenol | Electron-donating | High | Phenyl-O-C6H2-(CH3)2 |
| 2-tert-Butylphenol | Electron-donating | High | Phenyl-O-C6H4-tBu |
Detailed research findings focusing specifically on this compound would be necessary to populate a data table with precise experimental outcomes under varied conditions. However, the established principles of hypervalent iodine chemistry provide a robust framework for predicting and controlling the selectivity of its reactions.
Synthetic Applications of Diphenyliodonium Perchlorate
Role as an Electrophilic Arylating Reagent in C-C Bond Formation
Diphenyliodonium (B167342) salts serve as effective reagents for the formation of C-C bonds by transferring a phenyl group to a carbon nucleophile. This capability is fundamental in synthesizing complex molecular architectures from simpler precursors.
The α-arylation of carbonyl compounds is a significant transformation, as the resulting α-aryl carbonyl motifs are present in numerous natural products and pharmaceuticals. researchgate.netmdpi.com Diphenyliodonium salts have emerged as efficient and robust arylating agents for this purpose. nih.gov
The earliest reports of using diphenyliodonium salts for the α-arylation of carbonyl compounds date back to the 1960s. Reactions involving 1,3-dicarbonyls, such as dimedone and dibenzoylmethane, were conducted using a base like potassium tert-butoxide in tert-butanol to generate the nucleophilic enolate, which then reacts with the iodonium (B1229267) salt. nih.gov This methodology was later extended to the phenylation of monoketones and indandione derivatives. nih.gov
More nucleophilic enolate equivalents, such as silyl enol ethers, have also been successfully arylated. The reaction of silyl enol ethers with diphenyliodonium salts provides a strategic route to α-phenyl ketones and, in some cases, α,α-diphenyl ketones. nih.govnih.gov This approach benefits from the enhanced nucleophilicity of the silyl enol ether compared to the parent ketone. nih.gov The scope of this reaction has expanded to include a variety of carbonyl compounds, including esters, β-ketoesters, and amides, demonstrating the versatility of diaryliodonium salts in C-C bond formation. researchgate.netnih.gov
| Carbonyl Substrate | Arylating Agent | Key Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Dicarbonyls (e.g., Dimedone) | Diphenyliodonium Salt | t-BuOK, t-BuOH | α-Phenylated Ketone | nih.gov |
| Monoketones | Diphenyliodonium Salt | t-BuOK, t-BuOH | α-Phenylated Monoketone | nih.gov |
| Silyl Enol Ethers | Fluorinated Diphenyliodonium Salt | Not specified | α-Phenyl Ketone | nih.gov |
| β-Ketoesters | Unsymmetrical Diaryliodonium Salt | K₃PO₄ | α-Arylated 1,3-Dicarbonyl Compound | nih.gov |
| α-Nitro-fluoroacetamides | Diaryliodonium Salt | Metal-free | α-Arylated α-Nitro-fluoroacetamide | nih.gov |
Direct C-H arylation is a powerful strategy that avoids the pre-functionalization of substrates, thereby increasing atom economy. Diphenyliodonium salts have proven to be excellent coupling partners in transition-metal-catalyzed C-H arylation reactions. sci-hub.box
For instance, iridium(III)-catalyzed systems have been developed for the direct arylation of both sp² and sp³ C-H bonds. sci-hub.box This method has been applied to ketoximes, nitrogen-containing heterocycles, and various arenes, demonstrating broad functional group compatibility. sci-hub.box Similarly, palladium catalysis has been effectively used for the site-selective arylation of heteroarenes. The C3–H arylation of thiophene and benzothiophene derivatives can be achieved using diphenyliodonium tetrafluoroborate (B81430) with a palladium catalyst, including heterogeneous systems like palladium on magnetite or palladium on carbon. mdpi.com These reactions often exhibit high regioselectivity, for example, selectively activating primary β-C-H bonds in ketoximes over secondary positions. sci-hub.box
| Substrate | Arylating Agent | Catalyst System | Site of Arylation | Reference |
|---|---|---|---|---|
| Ketoximes | Diphenyliodonium Triflate | [(Cp*IrCl₂)₂] / AgNTf₂ | β-C(sp³)-H | sci-hub.box |
| Thiophene Derivatives | Diphenyliodonium Tetrafluoroborate | Pd/C or Pd on Magnetite | C3-H | mdpi.com |
| 2-Phenylimidazo[1,2-a]pyridine | Diphenyliodonium Triflate | Pd(OAc)₂ | C3-H | mdpi.com |
| Quinoline-N-oxide | Aryl(mesityl)iodonium Triflate | Pd(OAc)₂ | C8-H | mdpi.com |
The development of stereoselective arylation methods is crucial for the synthesis of chiral molecules. Significant progress has been made in the enantioselective α-arylation of carbonyl compounds using diaryliodonium salts. nih.gov A notable example is the enantioselective α-arylation of aldehydes, which can be accomplished by merging organocatalysis with copper catalysis. nih.gov
This dual catalytic system utilizes an amine catalyst to generate a transient enamine from the aldehyde, which then acts as the nucleophile. nih.gov A copper catalyst activates the diaryliodonium salt, facilitating the aryl transfer to the enamine. This method provides a mild and effective strategy for constructing enolizable α-formyl benzylic stereocenters, which are valuable synthons for medicinal agents, often with high enantioselectivity. nih.gov The challenge in such reactions is often the potential for racemization of the product after its formation, especially under basic conditions or at elevated temperatures, but protocols have been developed to mitigate this issue. nih.gov
Applications in Carbon-Heteroatom Bond Formation
Diphenyliodonium perchlorate (B79767) and related salts are widely used to form bonds between carbon and heteroatoms such as oxygen and nitrogen. These reactions are fundamental in synthesizing ethers, esters, and amines.
The arylation of oxygen nucleophiles using diaryliodonium salts can often be achieved under mild, metal-free conditions. nih.govcolab.ws Phenols and carboxylic acids are efficiently arylated to produce diaryl ethers and aryl esters, respectively, in good to excellent yields with short reaction times. nih.govcolab.ws
| Oxygen Nucleophile | Arylating Agent | Key Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Phenols | Diaryliodonium Salt | Metal-free, mild conditions | Diaryl Ether | nih.govcolab.ws |
| Carboxylic Acids | Diaryliodonium Salt | Metal-free, mild conditions | Aryl Ester | nih.govcolab.ws |
| Sulfonic Acids | Diaryliodonium Salt | Metal-free, mild conditions | Sulfonate Ester | nih.gov |
| Benzyl-protected Galactoside | Diphenyliodonium Triflate | Potassium tert-butoxide | O3-arylated Galactoside | beilstein-journals.org |
The N-arylation of amines and related nitrogen compounds is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and materials sciences. Diaryliodonium salts are effective reagents for these transformations, which can be performed either with or without a metal catalyst. pdx.eduncl.ac.uk
Copper-catalyzed N-arylation reactions using diaryliodonium salts are common. ncl.ac.uk However, metal-free conditions have also been developed, offering an alternative that avoids potential metal contamination in the final products. beilstein-journals.orgpdx.edu The arylation of an amino group or a nitrogen heterocycle can be highly efficient under solvent-free conditions or with minimal amounts of water as a solvent in the presence of a base. beilstein-journals.org Techniques such as ball-milling have been shown to simplify the reaction process and can be effective even when substrates have poor solubility in common solvents. beilstein-journals.org The scope of nitrogen nucleophiles includes amines, sulfonamides, and heterocycles like phthalimide. pdx.edu
Arylation of Phosphorus Nucleophiles (e.g., Phosphines, Phosphinates)
Diphenyliodonium salts are proficient reagents for the P-arylation of phosphorus-containing nucleophiles, leading to the formation of valuable organophosphorus compounds. This transformation is crucial for synthesizing ligands for catalysis, biologically active molecules, and materials with unique electronic properties.
Recent methodologies have focused on developing efficient and mild conditions for this reaction. Copper-catalyzed procedures have been particularly successful, enabling the direct coupling of various phosphorus nucleophiles with diaryliodonium salts at room temperature. researchgate.netdtic.mil These reactions are characterized by high yields and remarkably short reaction times, often completing within 10 minutes. researchgate.netdtic.mil The versatility of the copper-catalyzed approach is demonstrated by its tolerance of a wide array of functional groups and its applicability to sterically demanding substrates. researchgate.net
A notable feature of this method is its regioselectivity when using unsymmetrical diaryliodonium salts. In such cases, the nucleophilic attack preferentially occurs on the more sterically hindered or electron-deficient aromatic ring of the iodonium salt. researchgate.netdtic.mil This selectivity is attributed to a likely radical-based mechanism. researchgate.net
Beyond copper-catalyzed systems, metal-free approaches for P-arylation are also being explored, particularly for the synthesis of tertiary phosphine oxides from secondary phosphines. ibm.com The general reactivity is exemplified by the synthesis of α-fluorovinyltriphenylphosphonium triflate through the arylation of α-fluorovinyldiphenylphosphine with diphenyliodonium triflate, showcasing the broad scope of phosphine derivatives that can be accessed. ibm.com
Table 1: Comparison of Conditions for P-Arylation using Diaryliodonium Salts
| Catalyst System | Temperature | Reaction Time | Key Advantages |
|---|---|---|---|
| Copper-Catalyzed | Room Temperature | ~10 minutes | High yields, scalability, functional group tolerance researchgate.netdtic.mil |
| Metal-Free | Varies | Varies | Avoids transition metal contaminants ibm.com |
Arylation of Sulfur Nucleophiles (e.g., Thiocyanates)
Diaryliodonium salts serve as potent electrophilic aryl sources for the arylation of sulfur nucleophiles, providing a direct route to aryl sulfides and related compounds under transition-metal-free conditions. acs.orgrsc.org This method is advantageous as it often employs stable and odorless sulfur reagents. acs.orgrsc.org The resulting aryl sulfides, particularly those retaining an iodide substituent from the iodonium salt, are valuable intermediates that can undergo further functionalization through established cross-coupling reactions like Suzuki and Sonogashira couplings. acs.org
The reaction mechanism is generally proposed to proceed through a nucleophilic aromatic substitution (SNAr) pathway. acs.org In the specific case of the thiocyanate anion (SCN-), a fascinating dichotomy in reactivity has been observed in the solid state. The outcome of the arylation is directed by noncovalent halogen bonding interactions between the diaryliodonium cation and the thiocyanate anion. researchgate.net Depending on the preorganization of the crystal lattice, either N-arylation (to form an isothiocyanate) or the more conventional S-arylation (to form a thiocyanate) can be achieved with high selectivity upon heating. researchgate.net Computational studies, including Density Functional Theory (DFT), have been employed to rationalize this divergent reactivity, highlighting the energetic differences between the iodine-nitrogen (I∙∙∙N) and iodine-sulfur (I∙∙∙S) interactions that govern the reaction pathway. researchgate.net
Utilization in Polymer Chemistry and Material Science
Diphenyliodonium salts are cornerstone materials in polymer science, primarily due to their exceptional properties as photoinitiators. Upon exposure to ultraviolet (UV) radiation, they generate strong Brønsted acids, which are capable of initiating various types of polymerization.
Diaryliodonium salts are widely used as photoinitiators for cationic polymerization, a process critical for producing coatings, adhesives, and inks. researchgate.net When irradiated, these salts undergo photolysis to generate a strong acid that can initiate the polymerization of monomers such as epoxides, vinyl ethers, and cyclic siloxanes. researchgate.netnih.govresearchgate.net
The initiation can occur through two main pathways:
Direct Photolysis: The iodonium salt directly absorbs a UV photon, leading to homolytic or heterolytic cleavage of a carbon-iodine bond. This process generates aryl radicals, cation-radicals, and ultimately, a protonic acid that initiates polymerization. acs.orgresearchgate.net
Photosensitization: In the presence of a photosensitizer that absorbs light at longer wavelengths (including visible light), an electron transfer can occur from the excited sensitizer to the iodonium salt. researchgate.netnih.gov This redox reaction decomposes the salt and generates the initiating species.
The efficiency of the polymerization is significantly influenced by the nature of the counter-anion of the iodonium salt. Non-nucleophilic anions with low basicity are preferred as they lead to a more active propagating cationic species. The observed order of reactivity for the anions is typically SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. dtic.mil
Diphenyliodonium salts are also effective for the photoinitiated cationic polymerization of vinyl monomers, such as isopropyl vinyl ether (IPVE). rsc.org A metal-free system using a diaryliodonium salt can trigger the controlled polymerization of IPVE upon UV irradiation. rsc.org The mechanism is believed to involve the photodegradation of the initiator to produce hydrogen iodide, which then serves as the primary initiator for the polymerization process. rsc.org The propagation proceeds through the cleavage of carbon-iodine bonds at the growing chain ends, leading to polymers with controlled molecular weights. rsc.org
One of the most significant industrial applications of diphenyliodonium salts is their role as photoacid generators (PAGs) in chemically amplified (CA) resists, which are fundamental to modern microelectronics fabrication. 20.210.105sciencehistory.org In this technology, the photoresist, a thin polymer film, is exposed to deep-UV light (e.g., 248 nm) through a patterned mask. sciencehistory.org
The diphenyliodonium salt within the exposed regions absorbs the photons and generates a minute quantity of a strong acid. sciencehistory.orgresearchgate.net During a subsequent post-exposure bake (PEB) step, this photogenerated acid acts as a catalyst, initiating a cascade of chemical transformations in the surrounding polymer matrix. sciencehistory.org For instance, the acid can catalyze the cleavage of acid-labile protecting groups on the polymer backbone, dramatically altering its solubility in a developer solution. sciencehistory.org This catalytic nature means a single photo-event can lead to hundreds or thousands of chemical reactions, providing the "chemical amplification" that gives these resists their exceptionally high sensitivity. sciencehistory.org Diphenyliodonium salts can also function as dissolution inhibitors in novolac-based resist systems. 20.210.105
Involvement in Photocatalytic Processes
The photochemical properties of diphenyliodonium salts make them valuable components in photocatalytic cycles. The central event is the light-induced reduction of the diaryliodonium salt to generate a highly reactive aryl radical. This can be achieved through direct irradiation or, more commonly, via photoredox catalysis using a photocatalyst that absorbs visible light. nih.gov
Upon excitation by light, the photocatalyst transfers an electron to the diaryliodonium salt, causing its fragmentation into an aryl radical and an aryl iodide. This aryl radical is a key intermediate that can be trapped by other reagents in the system to form new bonds. For example, in the presence of a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), the aryl radical can be trapped to form a sulfonyl radical. nih.gov This sulfonyl radical can then engage in further reactions, such as addition to silyl enolates, to construct complex molecules like β-keto sulfones. nih.gov
The primary photolysis of diphenyliodonium salts can proceed via two competing pathways, both of which are relevant to photocatalysis: ibm.comacs.org
Heterolytic Cleavage: Generates a phenyl cation and iodobenzene (B50100).
Homolytic Cleavage: Generates a phenyl radical and an iodobenzene radical cation.
Direct photolysis tends to favor the heterolytic pathway, while triplet-sensitized photolysis favors the homolytic route. ibm.comacs.org The ability to generate these highly reactive radical and cationic intermediates using light makes diphenyliodonium salts versatile reagents for developing novel photocatalytic transformations.
Participation in Rearrangement Reactions and Other Transformations
An intriguing and unexpected reactivity of diaryliodonium salts has been observed with dimethyl sulfoxide (DMSO), a common laboratory solvent. When heated, diphenyliodonium triflate in DMSO undergoes an unusual arylation reaction. rsc.orgresearchgate.net The proposed mechanism does not involve a simple nucleophilic attack. Instead, it is postulated that the reaction begins with the O-arylation of the DMSO molecule to form a sulfonium intermediate. researchgate.net
This intermediate subsequently undergoes a deprotonation to form an ylide, which then proceeds through a thia-Sommelet–Hauser rearrangement. researchgate.net The final step is a rearomatization that yields 2-(methylthiomethyl)phenol as the primary product. rsc.org This discovery highlights a potential side reaction when using diaryliodonium salts in DMSO at elevated temperatures and provides a novel synthetic route to substituted phenols. rsc.orgresearchgate.net
Table 2: Optimization of the Reaction between Diphenyliodonium Triflate and DMSO researchgate.net
| Entry | Temperature (°C) | Time (h) | Concentration (M) | Yield of Sulfide 1 (%) |
|---|---|---|---|---|
| 1 | 110 | 24 | 0.1 | 8 |
| 2 | 120 | 24 | 0.1 | 40 |
| 3 | 130 | 24 | 0.1 | 42 |
| 4 | 140 | 24 | 0.1 | 41 |
| 5 | 150 | 24 | 0.1 | 15 |
| 6 | 120 | 24 | 0.2 | 31 |
| 7 | 120 | 24 | 0.05 | 29 |
Beyond their role as stoichiometric reagents, diphenyliodonium salts can also function as catalysts in certain transformations. A prime example is the fluorination of arynes. mdpi.comrsc.org In a one-pot reaction, an aryne is generated in situ and trapped by a fluoride (B91410) source, such as cesium fluoride (CsF). Research has shown that a diphenyliodonium salt acts as a privileged catalyst for this nucleophilic fluorination process. mdpi.comrsc.org
The proposed mechanism suggests that the diphenyliodonium salt does not act as an arylating agent but rather as a Lewis acid-type promoter or phase-transfer catalyst. mdpi.com It is believed to form an adduct with the fluoride anion, enhancing its nucleophilicity and facilitating its attack on the aryne intermediate. mdpi.com The diphenyliodonium catalyst is then regenerated, allowing it to participate in subsequent cycles. This catalytic role represents a sophisticated application of iodonium salts, expanding their utility beyond simple arylation. mdpi.comrsc.org
Advanced Research and Analytical Techniques in Diphenyliodonium Perchlorate Studies
Computational Chemistry for Mechanistic Insights
Computational chemistry has emerged as an indispensable tool for unraveling the complex reaction pathways and electronic properties of diphenyliodonium (B167342) salts. Through theoretical calculations, researchers can model and predict molecular behavior, offering a deeper understanding that complements experimental findings.
Density Functional Theory (DFT) has been instrumental in mapping the intricate reaction pathways of diaryliodonium salts. These computational methods are employed to investigate the mechanisms of reactions such as O-arylations. For instance, in reactions involving electron-rich diaryliodonium salts with nucleophiles like hydroxides, DFT calculations have been used to propose novel mechanisms for the formation of aryne intermediates, which are crucial in understanding product and byproduct formation. uab.cat By modeling the energies of reactants, transition states, and products, DFT provides a quantitative framework for assessing the feasibility of different mechanistic proposals. uab.cat Furthermore, DFT calculations have been utilized to confirm mechanisms in double functionalization reactions where diaryliodonium salts are involved in both arylation and subsequent rearrangement steps. nih.gov
Quantum chemical calculations have provided highly accurate values for the reduction potential of the diphenyliodonium cation (Ph₂I⁺), a critical parameter in understanding its electron transfer energetics. Advanced computational methods, such as the explicitly correlated coupled-cluster method (CCSD(T)-F12) combined with SMD solvation free energies, have been used to determine these potentials in various solvents. These theoretical studies have revealed that the reduction of the Ph₂I⁺ cation, which results in the formation of a phenyl radical (Ph•) and iodobenzene (B50100) (PhI), has potentials that are significantly different from previously accepted experimental values. nih.gov The accurate determination of these reduction potentials is crucial for predicting the Gibbs free energy (ΔG°) of photoinduced electron transfer processes, which is essential for applications such as photoinitiated polymerization. nih.gov
Table 1: Calculated Reduction Potentials of Diphenyliodonium Cation (Ph₂I⁺) in Various Solvents This table presents the theoretically calculated standard reduction potentials (E°) of the diphenyliodonium cation versus the Saturated Calomel Electrode (SCE) in different solvents. These values are crucial for understanding the thermodynamics of electron transfer reactions involving this cation.
| Solvent | Reduction Potential (V vs. SCE) |
|---|---|
| Acetonitrile (B52724) (MeCN) | -0.68 |
| Dimethylformamide (DMF) | -0.61 |
| Water | -0.67 |
Data sourced from high-level quantum chemical calculations. nih.gov
The solid-state structure and reactivity of diphenyliodonium perchlorate (B79767) are significantly influenced by non-covalent interactions, particularly halogen bonding. The iodine atom in the diphenyliodonium cation is hypervalent and possesses regions of positive electrostatic potential, known as σ-holes, on the extensions of its covalent bonds. ncl.ac.ukdocumentsdelivered.commdpi.com These positive σ-holes can interact attractively with electron-rich sites, such as the oxygen atoms of the perchlorate anion. ncl.ac.uk
Spectroscopic Methods for Reaction Monitoring and Intermediate Detection
Spectroscopic techniques are vital for the real-time monitoring of reactions and the detection of short-lived intermediates that are often key to understanding reaction mechanisms.
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. mdpi.comdiva-portal.org In the context of diaryliodonium salt chemistry, EPR, often in conjunction with spin trapping techniques, has been used to identify radical intermediates. For example, the photolysis of diaryliodonium salts can lead to the homolytic cleavage of a carbon-iodine bond, generating highly reactive phenyl radicals. mdpi.com These transient radicals can be "trapped" by a spin trap molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-α-phenylnitrone (PBN), to form a more stable radical adduct that can be readily detected and characterized by EPR. The resulting EPR spectrum provides information about the hyperfine couplings, which can help in the identification of the trapped radical species. mdpi.com
Table 2: EPR Spin Trapping of Phenyl Radicals from a Diaryliodonium Salt This table illustrates the use of EPR spectroscopy with a spin trap (PBN) to detect phenyl radicals generated from the reaction of a diaryliodonium salt. The hyperfine splitting constants are characteristic of the trapped radical adduct.
| Radical Source | Spin Trap | Detected Radical Adduct | Hyperfine Splitting Constants (in tert-butylbenzene) |
|---|---|---|---|
| Diaryliodonium Salt | PBN | Phenyl Radical (Ph•) | a_N = 14.1 G, a_H = 2.1 G |
Data from a study on a titanium (isopropoxide)/iodonium (B1229267) salt photoinitiating system. mdpi.com
Laser flash photolysis is a technique used to study short-lived, photo-excited intermediates such as excited states, radicals, and ions. This method involves exciting a sample with a short, intense laser pulse and then monitoring the subsequent changes in absorption over time. Studies on diphenyliodonium salts, such as diphenyliodonium iodide, using laser flash photolysis have provided valuable insights into the dynamics of the photolytic process. Upon excitation, an initial transient species with a very short lifetime (on the order of picoseconds) is formed. This is followed by the appearance of a more strongly absorbing secondary transient on the nanosecond timescale. mdpi.com These observations allow for the elucidation of the sequence of events following photoexcitation, including the formation and decay of various transient intermediates that ultimately lead to the final products. mdpi.com
Electrochemical Characterization
The electrochemical behavior of diphenyliodonium perchlorate is crucial for understanding its redox properties and its utility in various applications, including electro-initiated polymerization and organic synthesis. Techniques like cyclic voltammetry and polarography are employed to probe the reduction and oxidation potentials, the stability of the resulting species, and the kinetics of the electron transfer processes.
Cyclic Voltammetry and Polarography for Redox Behavior
Studies on various diaryliodonium salts have shown that there is no evidence for the oxidation of the iodonium salt within the typical potential windows of common organic solvents. soton.ac.uk The primary electrochemical event of interest is the reduction. The potential at which this reduction occurs can be influenced by the substituents on the phenyl rings.
Polarographic studies of diphenyliodonium salts have also been conducted, particularly at mercury cathodes. soton.ac.uk These studies have contributed to the understanding of the reduction mechanism, which in some cases, was found to involve the formation of organomercury intermediates.
The nature of the counterion, such as perchlorate, can influence the solubility and ionic conductivity of the electrolyte solution but is generally not expected to directly participate in the primary redox event of the diphenyliodonium cation under typical experimental conditions.
Investigation of Reduction Stages and Electron Transfer Steps
The electrochemical reduction of diphenyliodonium salts is generally accepted to proceed through a single-electron transfer to the diphenyliodonium cation, forming a transient diphenyliodine radical. This radical is highly unstable and rapidly fragments into iodobenzene and a phenyl radical. nih.govacs.org
The key steps in the electrochemical reduction are:
Initial Electron Transfer: Ph₂I⁺ + e⁻ → Ph₂I•
Fragmentation: Ph₂I• → PhI + Ph•
The phenyl radical generated can then undergo further reactions, such as abstracting a hydrogen atom from the solvent or reacting with other species in the solution.
The use of a divided electrochemical cell is crucial for the electrosynthesis of diaryliodonium salts to prevent the newly formed diaryliodonium ions from being reduced at the cathode. acs.orgnih.gov This underscores the susceptibility of the diphenyliodonium cation to reduction.
Interactive Table: Summary of Electrochemical Reduction of Diphenyliodonium Cation
| Step | Reaction | Description |
| 1 | Ph₂I⁺ + e⁻ → Ph₂I• | Single electron transfer to the diphenyliodonium cation to form the diphenyliodine radical. |
| 2 | Ph₂I• → PhI + Ph• | Rapid fragmentation of the unstable radical into iodobenzene and a phenyl radical. |
Future Research Directions and Perspectives for Diphenyliodonium Perchlorate Chemistry
Development of More Sustainable and Recyclable Reagents
A major thrust in modern chemistry is the development of processes that are both economically viable and environmentally benign. For diaryliodonium salts, this translates to creating more sustainable synthetic routes and designing recyclable reagents.
Sustainable Synthesis: Traditional syntheses of diaryliodonium salts often rely on pre-functionalized iodoarenes and halogenated solvents. Recent research has focused on developing one-pot syntheses in more sustainable solvents, such as ethyl acetate, which significantly reduces the environmental impact. mdpi.comrsc.orgacs.org These methods often exhibit scalability with impressively low E-factors (a measure of waste produced), highlighting their potential for industrial application. mdpi.comacs.org Another promising avenue is the synthesis of diaryliodonium salts directly from elemental iodine and arenes. nih.gov This approach is more cost-effective as it bypasses the need for potentially expensive iodoarenes. nih.gov
Table 1: Sustainable Approaches in Diphenyliodonium (B167342) Salt Chemistry
| Approach | Key Features | Advantages |
|---|---|---|
| One-pot synthesis in ethyl acetate | Utilizes a sustainable solvent, scalable. | Reduced environmental impact, lower E-factor. mdpi.comrsc.orgacs.org |
| Synthesis from elemental iodine | Bypasses the need for pre-functionalized iodoarenes. | More cost-effective and atom-economical. nih.gov |
| Heterogeneous catalysis | Use of supported palladium nanoparticles. | Catalyst recyclability, low metal leaching, milder reaction conditions. bham.ac.uknih.gov |
Expansion of Catalytic Applications and Catalyst Design
Diphenyliodonium perchlorate (B79767) and its analogs are powerful arylating agents, and their utility has been significantly expanded through transition metal catalysis, particularly with palladium and copper.
Palladium-Catalyzed Arylations: Palladium catalysts have been instrumental in the C-H arylation of a wide range of substrates using diaryliodonium salts. For example, Pd(OAc)₂ can catalyze the ortho-phenylation of various directing group-containing compounds like arylpyridines and quinolines. ornl.gov The design of unsymmetrical diaryliodonium salts with a bulky "dummy" ligand, such as a mesityl group, allows for the selective transfer of the desired aryl group. ornl.gov Heterogeneous palladium catalysts, including palladium on carbon (Pd/C), have been effectively used for the selective C3-arylation of thiophenes and benzothiophenes in environmentally friendly solvents like ethanol. bham.ac.uk The development of novel palladium catalytic systems that operate under milder conditions and with broader substrate scope remains an active area of research.
Copper-Catalyzed Arylations: Copper catalysis offers a complementary and often more economical approach for arylation reactions with diaryliodonium salts. Copper(I) and Copper(II) salts have been shown to catalyze the N-arylation and C-arylation of various heterocycles, including indoles, azoles, and oxadiazolones. bham.ac.ukresearchgate.net The mechanism is often proposed to involve a high-valent Cu(III)-aryl intermediate. datapdf.comnih.gov Catalyst design in this area focuses on developing new ligand systems for copper that can control selectivity and reactivity. For instance, the choice of ligand can influence the site-selectivity of arylation on complex molecules. bham.ac.uk
Table 2: Selected Catalytic Applications of Diphenyliodonium Salts
| Catalyst System | Substrate | Position of Arylation | Yield |
|---|---|---|---|
| Pd(OAc)₂ | 3-Methyl-2-phenylpyridine | ortho to the pyridine | High |
| Pd/C | Thiophenes | C3 | Moderate to high |
| CuI | Azoles | N-H | High |
| Cu(II) salts | Indoles | C2 or C3 | Broad range |
| PdCl₂(PPh₃)₂/CuI | Enynes | - | Good |
Exploration of Novel Enantioselective Transformations
The development of asymmetric reactions using diaryliodonium salts is a rapidly growing field with significant potential for the synthesis of chiral molecules.
Copper-Catalyzed Enantioselective Arylations: A significant breakthrough has been the use of chiral copper complexes to catalyze enantioselective arylations. Chiral bisoxazoline (BOX) ligands are commonly employed in these systems. For example, the combination of a copper(II)-bisoxazoline complex with a diaryliodonium salt enables the highly enantioselective α-arylation of N-acyloxazolidinones. nih.gov This methodology has also been extended to the enantioselective α-arylation of aldehydes through a dual catalytic system involving a chiral amine and a copper salt, yielding products with high enantiomeric excess (ee). kindai.ac.jpformlabs.com More recent advancements include the enantioselective arylation of secondary phosphine oxides to produce P-chiral phosphines, which are valuable ligands in asymmetric catalysis. researchgate.net
Regiodivergent and Cascade Reactions: The versatility of copper catalysis with diaryliodonium salts has been further demonstrated in regiodivergent and cascade reactions. For instance, the enantioselective arylation of allylic amides can be controlled by the electronic properties of the diaryliodonium salt to yield different constitutional isomers with high enantioselectivity. mdpi.comsemanticscholar.orgresearchgate.net Furthermore, enantioselective arylation-cyclization cascades have been developed for the synthesis of complex heterocyclic structures like pyrroloindolines. google.com
Future research will likely focus on designing new chiral ligands to expand the scope of enantioselective transformations, including the development of catalytic systems for new reaction types and the use of a broader range of prochiral nucleophiles.
Table 3: Enantioselective Transformations with Diphenyliodonium Salts
| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) |
|---|---|---|---|
| α-Arylation of Aldehydes | Chiral Amine / CuBr | Unactivated aldehydes | 91–94% |
| α-Arylation of N-acyloxazolidinones | Cu(II)-bisoxazoline | N-acyloxazolidinones | Excellent |
| Arylation of Secondary Phosphine Oxides | Cu-catalyst | Secondary phosphine oxides | High |
| Arylation of Allylic Amides | Cu(II)-bisoxazoline | Allylic amides | High |
| Arylation−Cyclization Cascade | Asymmetric copper catalysis | Tryptamine derivatives | High |
Advancements in Photoinitiated Processes for Advanced Materials
Diphenyliodonium perchlorate and related salts are highly effective photoinitiators for cationic polymerization, a process with significant applications in the production of advanced materials.
Cationic Polymerization: Upon UV irradiation, diaryliodonium salts generate strong Brønsted acids, which can initiate the polymerization of monomers such as epoxides and vinyl ethers. mdpi.comsemanticscholar.org This property is exploited in various industrial applications, including coatings, adhesives, and inks. mdpi.com The structure of the cation influences the photochemistry and the rate of initiator fragment production, while the nature of the anion affects the reactivity and termination of the polymerization. mdpi.com
Applications in Advanced Materials: The use of diaryliodonium salts as photoinitiators is particularly relevant in the field of dental materials. nih.govbham.ac.ukresearchgate.net In resin-based dental composites, these salts can be used in conjunction with photosensitizers like camphorquinone to enhance the degree of conversion and the rate of polymerization. bham.ac.ukresearchgate.net This leads to improved physical and chemical properties of the final restorative material. bham.ac.uk
Another rapidly expanding application is in stereolithography (SLA) 3D printing. regmednet.comdatapdf.com In this additive manufacturing technique, a liquid photopolymer resin is selectively cured layer-by-layer using a light source. Diaryliodonium salts are key components in the resin formulations, enabling the rapid and precise fabrication of complex 3D structures. Future research in this area will likely focus on the design of novel diaryliodonium salts with tailored absorption characteristics to match different light sources (e.g., LEDs) and the development of photoinitiating systems for new types of photocurable resins with enhanced material properties. rsc.org
Table 4: Applications of Diphenyliodonium Salts in Photoinitiated Processes
| Application | Monomer Type | Role of Diphenyliodonium Salt | Key Advantages |
|---|---|---|---|
| Coatings, Adhesives, Inks | Epoxides, Vinyl ethers | Photoinitiator for cationic polymerization | Rapid curing, spatial and temporal control. mdpi.com |
| Dental Composites | (Meth)acrylate monomers | Co-initiator with photosensitizers | Increased degree of conversion, improved mechanical properties. bham.ac.ukresearchgate.net |
| Stereolithography (3D Printing) | Photocurable resins (e.g., epoxy-based) | Photoinitiator for vat photopolymerization | High resolution, rapid prototyping of complex structures. regmednet.comdatapdf.com |
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
A synergistic combination of computational and experimental techniques is proving to be invaluable for elucidating the complex reaction mechanisms involving diphenyliodonium salts.
Computational Insights: Density Functional Theory (DFT) calculations have become a powerful tool for understanding the reactivity and selectivity of diaryliodonium salt reactions. Computational studies have been used to investigate reaction mechanisms, such as the ligand coupling step in metal-free arylations, and to explain the origins of chemoselectivity in reactions with unsymmetrical diaryliodonium salts. DFT calculations have also been employed to propose mechanisms for unexpected reaction pathways and to rationalize the influence of steric and electronic effects on reaction outcomes. nih.gov
Experimental Mechanistic Studies: Kinetic analyses provide crucial experimental data to complement computational models. Studies determining the kinetic order of a reaction with respect to each component can help identify the rate-determining step. For instance, in some palladium-catalyzed C-H arylations, the turnover-limiting step has been identified as the oxidation of the palladium catalyst by the diaryliodonium salt. Furthermore, detailed kinetic analysis of N-arylation reactions has provided insights into the roles of the counter-anion and the "dummy" ligand on the reaction rate.
The integration of these approaches allows for a more complete picture of the reaction landscape. For example, experimental observations of unexpected product formation can be rationalized through DFT modeling of various possible reaction pathways. nih.gov This deeper mechanistic understanding is crucial for the rational design of more efficient and selective catalysts and reagents for future applications.
Q & A
Q. What are the most reliable analytical methods for detecting and quantifying diphenyliodonium perchlorate in environmental or biological samples?
Methodological Answer:
- Infrared Spectrophotometry : Diphenyliodonium chloride can precipitate perchlorate ions for identification via strong absorption bands at 1080–1140 cm⁻¹ and 620–634 cm⁻¹ in KBr discs. This method is effective for milligram-level detection but requires prior separation to avoid interference from anions like nitrate .
- LC/MS with Isotopic Confirmation : Use mass spectrometry to monitor perchlorate at m/z 83 (partial fragmentation of ClO₄⁻) and confirm via the natural isotopic ratio of ³⁵Cl/³⁷Cl (~3.0655). Isotopically labeled perchlorate (¹⁸O LP) serves as an internal standard to enhance selectivity and calibration accuracy .
- Practical Quantitation Limits (PQL) : For aqueous, soil, and biota samples, PQLs are established using EPA procedures, with method detection limits (MDLs) validated via sensitivity studies .
Q. How can researchers assess the thyroid-disrupting effects of this compound in model organisms?
Methodological Answer:
- Chronic Exposure Protocols : Expose organisms (e.g., threespine stickleback) to varying perchlorate concentrations (e.g., 10–100 ppm) from fertilization to maturity. Measure thyroid follicle hyperplasia via histology and quantify T3/T4 hormone levels using immunoassays. Note that compensatory mechanisms (e.g., increased thyroid follicles) may mask hormone level changes at higher doses .
- Gonadal Development Analysis : In females, count early-stage ovarian follicles; in males, evaluate spermatogenic stages. Correlate findings with embryonic androgen disruptions to infer endocrine interference .
Q. What synthesis routes are validated for this compound in laboratory settings?
Methodological Answer:
- Precipitation Reactions : Use diphenyliodonium chloride to precipitate perchlorate ions from solution. Validate purity via IR spectroscopy (see Question 1) or X-ray diffraction .
- Safety Considerations : Avoid concentrated acids or reducing agents during synthesis, as perchlorate exhibits strong oxidant properties under these conditions .
Advanced Research Questions
Q. How should researchers address non-monotonic dose-response curves observed in perchlorate toxicity studies?
Methodological Answer:
- Case Study : In chronic exposure experiments, T3/T4 levels in stickleback did not decrease at higher doses (30–100 ppm) but dropped significantly at 10 ppm. This suggests compensatory thyroid hyperplasia masking hormone disruption.
- Recommendations :
- Include multiple endpoints (morphological, histological, hormonal).
- Test broader dose ranges (e.g., 1–200 ppm) to capture threshold effects.
- Use longitudinal sampling to track temporal changes in compensation mechanisms .
Q. What strategies minimize interference from sulfate or other anions during perchlorate detection?
Methodological Answer:
- Mass Spectrometry Adjustments : Monitor m/z 83 instead of m/z 99 to avoid sulfate interference. Confirm perchlorate via isotopic ratios (³⁵Cl/³⁷Cl) and retention time alignment with internal standards .
- Chemical Separation : Pre-treat samples with fuming HCl to remove nitrates/halates or use ion chromatography to isolate perchlorate before analysis .
Q. How can perchlorate exposure in human populations be modeled using biomonitoring data?
Methodological Answer:
- Community-Based Studies : Collect urine (perchlorate), hair (toxic metals), and blood (thyroid hormones) from cohorts with/without thyroid disorders. Use multivariate regression to model dose-response relationships while controlling for confounders (e.g., dietary iodine) .
- Exposure Biomarkers : Reference geometric mean doses from national surveys (e.g., NHANES) but adjust for regional factors (e.g., dairy consumption in Imperial Valley, CA, where doses exceeded national levels by 70%) .
Data Contradiction and Resolution
Q. Why do some studies report no morphological changes in perchlorate-exposed organisms despite gonadal disruptions?
Resolution : Thyroid follicle hyperplasia may compensate for hormonal deficits, preserving gross morphology while altering reproductive pathways. Prioritize histological and molecular endpoints over external phenotypes in study design .
Q. How do discrepancies in perchlorate toxicity thresholds arise across studies?
Resolution : Variability stems from differences in:
- Exposure Duration : Acute vs. chronic protocols.
- Species Sensitivity : Stickleback vs. mammalian models.
- Analytical Methods : LC/MS (high sensitivity) vs. immunoassays (potential cross-reactivity) .
Methodological Best Practices
- Detection Limits : Validate MDLs using EPA/DoD guidelines for environmental samples .
- Toxicity Studies : Include positive controls (e.g., known thyroid inhibitors) and negative controls (e.g., solvent-only exposures) .
- Data Reporting : Disclose isotopic confirmation ratios (³⁵Cl/³⁷Cl) and internal standard recovery rates to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
